2,3-Dimethoxybenzenamine hydrochloride
Description
2,3-Dimethoxybenzenamine hydrochloride is an aromatic amine derivative featuring methoxy substituents at the 2- and 3-positions of the benzene ring, with a hydrochloride salt enhancing its stability and solubility. This compound is primarily utilized in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and specialty chemicals. Its structural uniqueness lies in the positioning of the methoxy groups, which influences electronic and steric properties, thereby dictating reactivity and applications .
Properties
CAS No. |
69799-28-6 |
|---|---|
Molecular Formula |
C8H12ClNO2 |
Molecular Weight |
189.64 |
IUPAC Name |
2,3-dimethoxyaniline;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-10-7-5-3-4-6(9)8(7)11-2;/h3-5H,9H2,1-2H3;1H |
InChI Key |
YADZYVUGRYTDBX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)N.Cl |
Canonical SMILES |
COC1=CC=CC(=C1OC)N.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
3,4-Dimethoxybenzenamine Derivatives
Structural Differences: Unlike 2,3-dimethoxybenzenamine, the methoxy groups in 3,4-dimethoxybenzenamine are adjacent at positions 3 and 3. This positional isomerism alters electronic properties (e.g., resonance effects) and steric accessibility. Synthetic Applications: 3,4-Dimethoxybenzenamine is extensively used to synthesize Schiff bases via condensation with aromatic aldehydes in ethanol under reflux (3–4 hours, 81–92% yields). These Schiff bases adopt an E-configuration, confirmed by spectroscopic methods (¹H-NMR, IR, mass spectrometry) . Reactivity: The 3,4-substitution pattern facilitates electron delocalization, enhancing stability in intermediates for bioactive molecules.
3,5-Dimethoxybenzenamine Hydrochloride
Physical Properties :
| Property | 2,3-Dimethoxybenzenamine Hydrochloride | 3,5-Dimethoxybenzenamine Hydrochloride |
|---|---|---|
| Molecular Formula | C₈H₁₂ClNO₂ | C₈H₁₂ClNO₂ |
| Molar Mass (g/mol) | 189.64 (estimated) | 189.64 |
| Storage Conditions | Not reported | 2–8°C |
Structural Impact : The 3,5-substitution creates a symmetrical structure, reducing steric hindrance compared to the asymmetric 2,3-isomer. This symmetry may enhance crystallinity and solubility in polar solvents .
Henazine-2,3-diamine Hydrochloride
Synthesis: Derived from o-phenylenediamine and copper chloride in methanol, this trihydrate compound shares the 2,3-diamine substitution but lacks methoxy groups.
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